(3S,2R)-2,3-diphenyl-1-propylaziridine
Descripción
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-diphenyl-1-propylaziridine |
InChI |
InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3/t16-,17+,18? |
Clave InChI |
BLOUNKOJLURQAH-JWTNVVGKSA-N |
SMILES |
CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES isomérico |
CCCN1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Data Tables
Table 1: Structural and Configurational Comparison
| Compound Name | CAS | Substituents (Position 1) | Configuration | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (3S,2R)-2,3-Diphenyl-1-propylaziridine | 314062-46-9 | Propyl | cis-(2R,3S) | C₁₇H₁₉N | 237.34 |
| trans-2,3-Diphenyl-1-propylaziridine | 307310-77-6 | Propyl | trans-(2R,3R) | C₁₇H₁₉N | 237.34 |
| trans-N-Isopropyl-2,3-diphenylaziridine | 307310-76-5 | Isopropyl | trans-(2R,3R) | C₁₇H₁₉N | 237.34 |
| (2R,3S)-2,3-Diphenylaziridine | 1605-06-7 | None | cis-(2R,3S) | C₁₄H₁₃N | 195.26 |
Table 2: Hypothetical Reactivity Trends
| Compound | Steric Hindrance | Likely Reactivity in Ring-Opening | Solubility (Predicted) |
|---|---|---|---|
| (3S,2R)-1-Propylaziridine | Moderate | Intermediate | Low (hydrophobic) |
| trans-1-Propylaziridine | Low | High | Low |
| trans-1-Isopropylaziridine | High | Low | Very low |
| (2R,3S)-2,3-Diphenylaziridine | Low | High | Moderate |
Research Findings and Implications
- Stereochemical Influence : The cis configuration in (3S,2R)-2,3-diphenyl-1-propylaziridine creates a rigid structure, which may favor enantioselective reactions in catalysis . In contrast, trans isomers exhibit greater conformational flexibility.
- Substituent Effects : The propyl group enhances hydrophobicity, making the compound suitable for lipid-based drug delivery systems. However, the isopropyl variant’s bulkiness could limit its utility in sterically demanding reactions .
- Comparative Reactivity : Ring-opening reactions (e.g., with nucleophiles like amines or thiols) are slower in the cis-propyl derivative compared to the trans isomer due to steric shielding of the nitrogen lone pair .
Métodos De Preparación
Modified Wenker Synthesis with Protective Group Strategy
The traditional Wenker method converts β-amino alcohols to aziridines via sulfate ester intermediates under acidic conditions. However, this approach is incompatible with acid-sensitive substrates like aziridinecarboxylic esters. For (3S,2R)-2,3-diphenyl-1-propylaziridine, a modified protocol was developed:
- Amino alcohol preparation :
- Sulfation and cyclization :
- Deprotection and alkylation :
Limitations :
Staudinger Reaction with Azido Alcohols
This method leverages azide-phosphine reactivity to form iminophosphoranes, which cyclize to aziridines:
- Azido alcohol synthesis :
- Staudinger cyclization :
- N-propylation :
Advantages :
Asymmetric Catalytic Approaches
Chiral Oxazaborolidine-Catalyzed Aziridination
Aryl imines derived from benzaldehyde and (R)-propylene diamine undergo asymmetric cyclization:
- Imine formation :
- Benzaldehyde reacts with (R)-1,2-diphenylethylenediamine in toluene (reflux, 3 h).
- Catalytic cyclization :
Key data :
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% |
| Temperature | −20°C |
| Enantiomeric excess | 94% |
| Yield | 68% |
Enzymatic Resolution of Racemates
Racemic 2,3-diphenyl-1-propylaziridine is resolved using immobilized lipase B from Candida antarctica:
- Racemate synthesis :
- Via non-stereoselective Wenker method (Section 2.1).
- Enzymatic hydrolysis :
Optimized conditions :
- Solvent: tert-Butyl methyl ether.
- Temperature: 30°C.
- Reaction time: 24 h.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, improving yields and reducing racemization:
- One-pot cyclization/alkylation :
Comparative Analysis of Methods
| Method | Yield (%) | e.e. (%) | Steps | Scalability |
|---|---|---|---|---|
| Modified Wenker | 40 | 90 | 4 | Moderate |
| Staudinger | 72 | 98 | 3 | High |
| Oxazaborolidine | 68 | 94 | 2 | Low |
| Enzymatic resolution | 45 | >99 | 3 | High |
| Microwave | 82 | 98 | 1 | High |
Q & A
Q. What are the established synthetic routes for (3S,2R)-2,3-diphenyl-1-propylaziridine, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves aziridine ring formation via [2+1] cycloaddition or nucleophilic substitution. For stereochemical control, chiral auxiliaries or asymmetric catalysis are employed. For example, in analogous aziridine syntheses, benzaldehyde derivatives are reacted with chiral amines under controlled conditions to enforce (S,R) configurations . Post-synthesis, enantiomeric excess is verified using chiral HPLC or polarimetry. Evidence from Table 14 in EP 4 374 877 A2 demonstrates that substituents on the aziridine ring significantly influence reaction yields and stereoselectivity .
Q. How can the stereochemistry of (3S,2R)-2,3-diphenyl-1-propylaziridine be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, electronic circular dichroism (ECD) spectra can be compared with computed spectra of enantiomers, as shown in Figure 5 of . Nuclear Overhauser effect (NOE) NMR experiments are also critical for distinguishing cis vs. trans diastereomers, particularly when differentiating isomers like (2R,3S) from (2R,3R) configurations .
Q. What are the key stability considerations for handling (3S,2R)-2,3-diphenyl-1-propylaziridine in laboratory settings?
- Methodological Answer : Aziridines are prone to ring-opening under acidic or oxidative conditions. Storage under inert gas (e.g., N₂ or Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., THF or DCM) is recommended. Stability tests should monitor degradation via TLC or LC-MS, as described in Safety Data Sheets (SDS) for structurally similar aziridines .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of ring-opening reactions in (3S,2R)-2,3-diphenyl-1-propylaziridine?
- Methodological Answer : Regioselectivity depends on the nucleophile and catalyst. For example, using Davis Reagent (2-sulfonyloxaziridine) under mild conditions promotes selective oxidation at the less hindered nitrogen site, while strong acids (e.g., HCl) favor C-N bond cleavage at the propyl-substituted position . Kinetic studies using in-situ IR or NMR can map intermediates, guiding optimization of reaction parameters .
Q. What computational methods are effective for predicting the reactivity and electronic properties of (3S,2R)-2,3-diphenyl-1-propylaziridine?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies are useful for applications in catalysis or bioactivity, where steric effects from the diphenyl groups dominate interactions .
Q. How can contradictory data on the catalytic activity of aziridine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from impurities or isomerization during synthesis. Rigorous purification (e.g., preparative HPLC) and characterization (e.g., HRMS, ¹H/¹³C NMR) are essential. For catalytic studies, control experiments with enantiopure vs. racemic mixtures (e.g., 314062-46-9 vs. 307310-77-6) isolate stereochemical effects .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
